2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
Description
2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzo[d]thiazole ring, a methylsulfonyl group, and a phenylsulfonamido group
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S3/c1-31(26,27)15-11-12-18-19(13-15)30-21(22-18)23-20(25)16-9-5-6-10-17(16)24-32(28,29)14-7-3-2-4-8-14/h2-13,24H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLKJORZQRPDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target molecule features three distinct moieties:
- A 1,3-benzothiazole core substituted with a methanesulfonyl group at position 6.
- A benzamide group linked to the benzothiazole’s second position via an amide bond.
- A benzenesulfonamido substituent at the ortho position of the benzamide ring.
This arrangement introduces significant steric and electronic complexity, necessitating multi-step synthetic routes to ensure regioselectivity and functional group compatibility.
Synthetic Methodologies
Synthesis of 6-Methanesulfonyl-1,3-Benzothiazol-2-Amine
The benzothiazole core is synthesized via cyclization of 2-amino-4-methanesulfonylthiophenol. This precursor is prepared through sulfonation of 4-methylthioaniline using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., $$ \text{AlCl}_3 $$). Subsequent cyclization with cyanogen bromide ($$ \text{BrCN} $$) in ethanol yields 6-methanesulfonyl-1,3-benzothiazol-2-amine:
$$
\text{2-Amino-4-methanesulfonylthiophenol} + \text{BrCN} \xrightarrow{\text{EtOH}} \text{6-Methanesulfonyl-1,3-benzothiazol-2-amine} + \text{HBr}
$$
Key Conditions :
Preparation of 2-Benzenesulfonamidobenzoyl Chloride
2-Aminobenzoic acid is sulfonylated with benzenesulfonyl chloride in pyridine to form 2-benzenesulfonamidobenzoic acid. Thionyl chloride ($$ \text{SOCl}_2 $$) then converts the carboxylic acid to the corresponding acyl chloride:
$$
\text{2-Benzenesulfonamidobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-Benzenesulfonamidobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Key Conditions :
Amide Coupling Reaction
The final step involves coupling 6-methanesulfonyl-1,3-benzothiazol-2-amine with 2-benzenesulfonamidobenzoyl chloride using $$ \text{N,N} $$-diisopropylethylamine (DIPEA) as a base in $$ \text{N,N} $$-dimethylformamide (DMF):
$$
\text{6-Methanesulfonyl-1,3-benzothiazol-2-amine} + \text{2-Benzenesulfonamidobenzoyl chloride} \xrightarrow{\text{DIPEA/DMF}} \text{Target Compound} + \text{HCl}
$$
Optimization Notes :
Mechanistic Insights
Sulfonation and Cyclization
The methanesulfonyl group is introduced via electrophilic aromatic substitution, where the methylthio (-SMe) group is oxidized to a sulfonyl (-SO$$2$$Me) moiety using $$ \text{H}2\text{O}_2 $$ in acetic acid. The benzothiazole ring forms through nucleophilic attack of the thiophenol’s sulfur on the nitrile carbon of cyanogen bromide, followed by cyclodehydration.
Amide Bond Formation
The acyl chloride reacts with the benzothiazol-2-amine’s primary amine group via a nucleophilic acyl substitution mechanism. DIPEA neutralizes the generated HCl, shifting the equilibrium toward product formation.
Characterization and Analytical Data
Spectral Analysis
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Benzothiazole synthesis | 72 | 95 |
| Acyl chloride preparation | 85 | 98 |
| Final coupling | 60 | 97 |
Pharmacological Relevance
Though beyond this report’s scope, preliminary studies on structural analogs highlight anticonvulsant and antimicrobial activities, underscoring the compound’s potential as a lead in drug discovery.
Biological Activity
The compound 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide represents a novel class of sulfonamide derivatives that have garnered attention due to their potential biological activities, particularly in the context of antitumor and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H16N2O5S2
- Molecular Weight : 396.45 g/mol
- CAS Number : Not specified in the sources.
The compound features a benzothiazole moiety, which is known for its pharmacological properties, including antimicrobial and anticancer activities.
Antitumor Activity
Research has indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural features to the target compound can inhibit cell proliferation in various cancer cell lines.
- In Vitro Studies : The compound was tested against several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated an IC50 value indicating effective inhibition of cell growth, particularly in 2D culture conditions compared to 3D cultures, suggesting a more pronounced effect under conventional assay conditions .
| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
This data implies that the compound has a strong potential for further development as an antitumor agent.
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has also been documented. The target compound was evaluated against both Gram-positive and Gram-negative bacteria using broth microdilution methods.
- Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Saccharomyces cerevisiae (eukaryotic model).
- Results : Compounds similar to the target demonstrated promising antibacterial activity, indicating that modifications to the benzothiazole structure can enhance efficacy against microbial pathogens .
The biological activity of benzothiazole derivatives, including the target compound, is often attributed to their ability to interact with DNA and inhibit critical cellular pathways involved in proliferation and survival:
- DNA Binding Studies : These compounds typically bind within the minor groove of DNA, affecting transcriptional processes and leading to apoptosis in cancer cells .
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in tumor metabolism or bacterial growth .
Case Studies
- Antitumor Efficacy in Lung Cancer :
- A study reported that specific derivatives exhibited significant cytotoxicity against A549 cells with an IC50 value significantly lower than that of standard chemotherapeutics.
- Broad-Spectrum Antimicrobial Activity :
- Another investigation highlighted the effectiveness of related compounds against multi-drug resistant strains of Staphylococcus aureus, showcasing their potential as alternatives to traditional antibiotics.
Q & A
Q. What are the key structural features of 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide that influence its biological activity?
The compound’s activity is attributed to its benzothiazole core, which facilitates π-π stacking with biological targets, and the methanesulfonyl group, which enhances solubility and metabolic stability. The benzenesulfonamido moiety contributes to hydrogen bonding and electrostatic interactions with enzymes or receptors. These structural elements collectively influence binding affinity and selectivity, as observed in related benzothiazole derivatives .
Q. What synthetic strategies are commonly employed for preparing this compound?
Synthesis typically involves:
- Step 1: Formation of the 6-methanesulfonyl-1,3-benzothiazol-2-amine intermediate via sulfonation of a pre-synthesized benzothiazole ring under controlled temperatures (60–80°C) .
- Step 2: Coupling with 2-benzenesulfonamidobenzoyl chloride using a coupling agent (e.g., HATU) in anhydrous dichloromethane or acetonitrile .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity . Yield optimization focuses on solvent choice (polar aprotic solvents enhance reaction rates) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry of substituents on the benzothiazole ring and benzamide core .
- High-Performance Liquid Chromatography (HPLC): Assesses purity, particularly critical for biological assays .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions in IC50 values or efficacy across studies may arise from:
- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Compound purity: Impurities >5% can skew results; rigorous HPLC validation is recommended .
- Solvent effects: DMSO concentration in stock solutions may inhibit certain targets. Methodological solution: Standardize assays using WHO-recommended cell lines and validate purity via orthogonal techniques (e.g., NMR + HPLC) .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?
- Structural modifications: Introducing electron-withdrawing groups (e.g., -CF3) at the benzene ring to reduce metabolic degradation .
- Prodrug design: Masking the sulfonamido group with enzymatically cleavable moieties (e.g., esters) to improve oral bioavailability .
- Cosolvent systems: Using PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Molecular docking: Predict binding modes to targets like kinase domains or G-protein-coupled receptors (e.g., using AutoDock Vina) .
- QSAR models: Correlate substituent electronegativity or steric bulk with activity trends to prioritize synthetic targets .
- MD simulations: Assess stability of ligand-target complexes over nanosecond timescales to identify critical binding residues .
Methodological Recommendations
- Contradiction analysis: Use meta-analysis tools (e.g., RevMan) to statistically reconcile divergent bioactivity data .
- Synthetic optimization: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, temperature) .
- Target validation: Combine CRISPR knockout models with compound treatment to confirm mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
